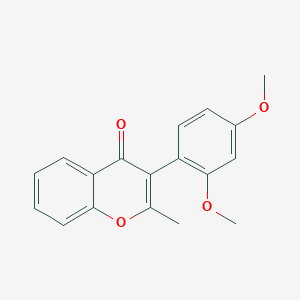
3-(2,4-Dimethoxyphenyl)-2-methyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethoxyphenyl)-2-methyl-4H-1-benzopyran-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxyphenyl)-2-methyl-4H-1-benzopyran-4-one typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,4-Dimethoxyphenyl)-2-methyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethoxyphenyl)-2-methyl-4H-1-benzopyran-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-2-methyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
- 3-(4-Methoxyphenyl)-2-methyl-4H-1-benzopyran-4-one
- 3-(3,4-Dimethoxyphenyl)-2-methyl-4H-1-benzopyran-4-one
- 3-(2,4-Dimethoxyphenyl)-2-methyl-4H-1-benzopyran-4-one derivatives
Comparison: this compound is unique due to its specific substitution pattern on the benzopyran ring, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
89839-31-6 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
3-(2,4-dimethoxyphenyl)-2-methylchromen-4-one |
InChI |
InChI=1S/C18H16O4/c1-11-17(13-9-8-12(20-2)10-16(13)21-3)18(19)14-6-4-5-7-15(14)22-11/h4-10H,1-3H3 |
Clave InChI |
QFBKOQAEMNUEIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2O1)C3=C(C=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





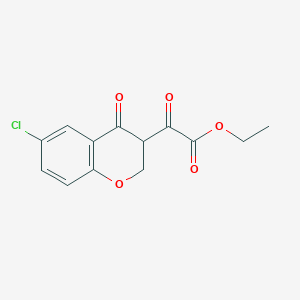



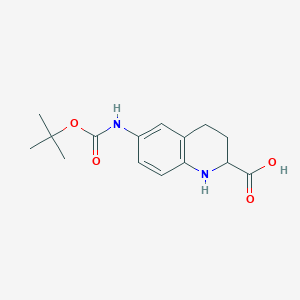


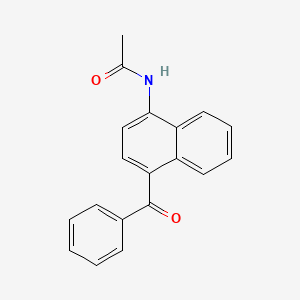
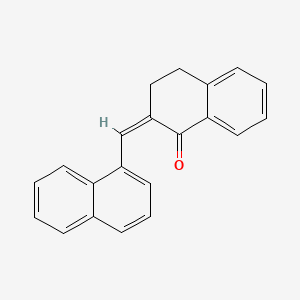

![3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11838583.png)
